4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with the molecular formula C17H16O3 It is part of the benzofurochromen family, known for its unique fused ring structure that combines benzofuran and chromen elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the compound can be synthesized through a series of reactions involving methylation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl acetate
- 3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid
Uniqueness
4,11-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4,11-dimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-7-15(18)20-16-10(2)17-13(8-12(9)16)11-5-3-4-6-14(11)19-17/h7-8H,3-6H2,1-2H3 |
InChI Key |
DRQUHBPMDJKRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C |
Origin of Product |
United States |
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